(S,E)-Methyl 2-(3-(furan-2-yl)acrylamido)-3-phenylpropanoate (S,E)-Methyl 2-(3-(furan-2-yl)acrylamido)-3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.: 36020-63-0
VCID: VC21539195
InChI: InChI=1S/C17H17NO4/c1-21-17(20)15(12-13-6-3-2-4-7-13)18-16(19)10-9-14-8-5-11-22-14/h2-11,15H,12H2,1H3,(H,18,19)/b10-9+/t15-/m0/s1
SMILES: COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol

(S,E)-Methyl 2-(3-(furan-2-yl)acrylamido)-3-phenylpropanoate

CAS No.: 36020-63-0

VCID: VC21539195

Molecular Formula: C17H17NO4

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

(S,E)-Methyl 2-(3-(furan-2-yl)acrylamido)-3-phenylpropanoate - 36020-63-0

CAS No. 36020-63-0
Product Name (S,E)-Methyl 2-(3-(furan-2-yl)acrylamido)-3-phenylpropanoate
Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
IUPAC Name methyl (2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoate
Standard InChI InChI=1S/C17H17NO4/c1-21-17(20)15(12-13-6-3-2-4-7-13)18-16(19)10-9-14-8-5-11-22-14/h2-11,15H,12H2,1H3,(H,18,19)/b10-9+/t15-/m0/s1
Standard InChIKey RQZWKQIIVBDCBL-FEAKQIBJSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2
SMILES COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2
Canonical SMILES COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2
Synonyms FA-Phe-OMe;AC1ODVC4;N-[3-(2-Furanyl)acryloyl]-L-phenylalaninemethylester;methyl(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoate;36020-63-0
PubChem Compound 7021438
Last Modified Jul 19 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator